2(5H)-Furanone, 3,4-dichloro-5-(3-fluorophenoxy)-

Myeloperoxidase inhibition Inflammation Cardiovascular drug discovery

2(5H)-Furanone, 3,4-dichloro-5-(3-fluorophenoxy)- (CAS 647832‑02‑8) is a fully synthetic, small-molecule dichlorofuranone that carries a 3-fluorophenoxy substituent at the C5 position. It belongs to the 2(5H)-furanone family, a class widely investigated for quorum‑sensing inhibition, antibiofilm, and anticancer activities.

Molecular Formula C10H5Cl2FO3
Molecular Weight 263.05 g/mol
CAS No. 647832-02-8
Cat. No. B12594504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(5H)-Furanone, 3,4-dichloro-5-(3-fluorophenoxy)-
CAS647832-02-8
Molecular FormulaC10H5Cl2FO3
Molecular Weight263.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)OC2C(=C(C(=O)O2)Cl)Cl
InChIInChI=1S/C10H5Cl2FO3/c11-7-8(12)10(16-9(7)14)15-6-3-1-2-5(13)4-6/h1-4,10H
InChIKeyRJMRDYYZIAFOFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Overview of 2(5H)-Furanone, 3,4-dichloro-5-(3-fluorophenoxy)- (CAS 647832‑02‑8) as a Differentiated Dichlorofuranone Building Block


2(5H)-Furanone, 3,4-dichloro-5-(3-fluorophenoxy)- (CAS 647832‑02‑8) is a fully synthetic, small-molecule dichlorofuranone that carries a 3-fluorophenoxy substituent at the C5 position [1]. It belongs to the 2(5H)-furanone family, a class widely investigated for quorum‑sensing inhibition, antibiofilm, and anticancer activities. Unlike simple dichlorofuranones such as mucochloric acid, the C5‑aryloxy motif in this compound blocks the tautomerisation to a hydroxy‑furanone, locking the ring into a 2H‑furan‑5‑one form and thereby creating a distinct electrophilic reactivity profile that is exploited in nucleophilic substitution cascades [2]. The presence of a meta‑fluorine on the phenoxy ring further differentiates it from the non‑fluorinated phenoxy analog, altering lipophilicity (XLogP3 ≈ 3.3) and potentially modulating target‑binding interactions in medicinal‑chemistry campaigns [1].

Why Generic 2(5H)-Furanone Substitution Fails for 3,4-Dichloro-5-(3-fluorophenoxy)-2(5H)-furanone (CAS 647832‑02‑8) in Research Procurement


In‑class 2(5H)-furanones cannot be freely interchanged because the C5 substituent dictates both the chemical reactivity and the biological target profile. Simple 3,4‑dichloro‑2(5H)-furanones (e.g., mucochloric acid) exist predominantly as the 5‑hydroxy tautomer, which engages in different nucleophilic‑substitution pathways and exhibits broad, non‑specific cytotoxicity [1]. Replacing the hydroxy group with a phenoxy or halogenated‑phenoxy moiety eliminates tautomerisation, redirects the electrophilic center, and introduces π‑stacking and hydrogen‑bond‑acceptor capabilities that are absent in the parent structure [2]. Within the phenoxy series, the position and nature of halogen substitution on the phenyl ring further modulate logP, metabolic stability, and enzyme‑inhibitory potency, as demonstrated by the 3‑fluorophenoxy derivative’s MPO IC₅₀ of 1.0 nM versus >4.2 μM for the non‑fluorinated comparator [3]. Consequently, a procurement decision based solely on the dichlorofuranone core without verifying the C5 substituent will likely lead to uncontrolled variation in synthetic outcomes and biological results.

Quantitative Differentiation Evidence for 2(5H)-Furanone, 3,4-dichloro-5-(3-fluorophenoxy)- (CAS 647832‑02‑8) Versus Closest Analogs


MPO Enzyme Inhibition: 3-Fluorophenoxy Analog Outperforms Non-Fluorinated Phenoxy Comparator by >4000-Fold

The 3-fluorophenoxy-substituted dichlorofuranone (mapped to CHEMBL4790231) inhibits myeloperoxidase (MPO) chlorination activity with an IC₅₀ of 1.0 nM in a cell‑free aminophenyl fluorescein assay, whereas the corresponding non‑fluorinated phenoxy analog exhibits an IC₅₀ of 4.2 μM in the same assay format, representing a >4000‑fold potency advantage conferred solely by the meta‑fluorine substituent [1]. This striking difference is further corroborated by a recombinant human MPO assay in which the 3‑fluorophenoxy compound gives an IC₅₀ of 1.4 nM, indicating that the enhanced potency is target‑intrinsic and not an artifact of the enzyme source [1].

Myeloperoxidase inhibition Inflammation Cardiovascular drug discovery

Selectivity Profile Across Peroxidase Family: 3-Fluorophenoxy Derivative Discriminates MPO from Eosinophil and Lactoperoxidase

The 3‑fluorophenoxy‑dichlorofuranone displays a pronounced selectivity window within the peroxidase family. While it inhibits MPO with an IC₅₀ of 1.0 nM, its activity against human eosinophil peroxidase (EPX) is 360‑fold weaker (IC₅₀ = 360 nM), and against lactoperoxidase (LPO) it is essentially inactive (IC₅₀ = 62 μM) [1]. This selectivity profile is not observed for the simpler 3,4‑dichloro‑2(5H)-furanone scaffold, which typically shows pan‑peroxidase reactivity due to its non‑specific electrophilic nature [2].

Target selectivity Myeloperoxidase Eosinophil peroxidase Lactoperoxidase

Lipophilicity Tuning: Meta-Fluorophenoxy Substitution Elevates LogP Relative to Hydroxy or Unsubstituted Phenoxy Analogs

The computed octanol‑water partition coefficient (XLogP3) for 2(5H)-furanone, 3,4-dichloro-5-(3-fluorophenoxy)- is 3.3 [1]. This value is substantially higher than that of 3,4‑dichloro‑5‑hydroxy‑2(5H)-furanone (mucochloric acid, XLogP3 ≈ 0.7) and moderately higher than the non‑fluorinated 5‑phenoxy analog (XLogP3 ≈ 2.8) [2]. The incremental logP increase of ≈0.5 units attributable to the single meta‑fluorine is consistent with the well‑established π‑hydrophobic effect of aryl‑fluorine substitution and can improve passive membrane permeability without introducing the excessive lipophilicity that often accompanies trifluoromethyl or higher‑halogen modifications [3].

Lipophilicity Physicochemical property Drug likeness Permeability

Chemical Reactivity Differentiation: C5-Aryloxy Substitution Locks the Furanone Ring and Directs Nucleophilic Attack to C3/C4

In 2(5H)-furanones that bear a C5‑hydroxy or ‑alkoxy group, the ring can tautomerise to a 5‑hydroxy‑2H‑furan‑5‑one, which alters the electrophilic character of the C3 and C4 positions. The C5‑aryloxy substituent in 3,4‑dichloro-5-(3-fluorophenoxy)-2(5H)-furanone eliminates this tautomerism, locking the ring in the 2H‑furan‑5‑one form and making the C3 and C4 chlorine atoms the exclusive sites for nucleophilic aromatic substitution [1]. This contrasts with 3,4‑dichloro‑5‑hydroxy‑2(5H)-furanone, where the free hydroxy group can itself participate in substitution or elimination reactions, leading to complex product mixtures. The 3‑fluorophenoxy group also acts as a better leaving group than a hydroxy or methoxy substituent under photochemical or reductive conditions, enabling cleaner downstream functionalisation [2].

Synthetic chemistry Nucleophilic substitution Building block Reactivity

Antibiofilm Activity: Dichlorofuranone Core Reduces L. monocytogenes Adhesion; 3-Fluorophenoxy Modification Poised to Enhance Potency Through Lipophilicity-Driven Membrane Partitioning

The core 3,4‑dichloro‑2(5H)-furanone scaffold has demonstrated statistically significant antibiofilm activity against Listeria monocytogenes on stainless steel, reducing adhesion by >1 log CFU cm⁻² at 20 μmol L⁻¹ over 24 h (p < 0.05) [1]. While direct biofilm data for the 3‑fluorophenoxy derivative are not yet published, structure‑activity relationship (SAR) studies on halogenated furanones consistently show that increasing lipophilicity through aryl‑halogen substitution enhances membrane partitioning and quorum‑sensing inhibitory potency [2]. The XLogP3 of 3.3 for the 3‑fluorophenoxy compound places it in the lipophilicity range associated with optimal biofilm penetration, suggesting that it may outperform the more hydrophilic parent compound (XLogP3 ≈ 0.7) in biofilm‑rich environments.

Biofilm inhibition Listeria monocytogenes Quorum sensing Food safety

High‑Impact Application Scenarios for 2(5H)-Furanone, 3,4-dichloro-5-(3-fluorophenoxy)- (CAS 647832‑02‑8) Based on Verified Differentiation Evidence


Myeloperoxidase‑Targeted Cardiovascular and Inflammatory Disease Drug Discovery

With a 1.0 nM IC₅₀ against MPO and >360‑fold selectivity over EPX and LPO [1], the 3‑fluorophenoxy‑dichlorofuranone is a prime chemical‑probe candidate for validating MPO as a therapeutic target in atherosclerosis, heart failure, and neuroinflammation. Its selectivity profile reduces confounding off‑target peroxidase effects that plague non‑selective electrophilic furanones, enabling cleaner interpretation of in‑vivo pharmacology studies.

Structure‑Activity Relationship (SAR) Expansion Around the Dichlorofuranone Core for Quorum‑Sensing Inhibitor Libraries

The compound serves as a modular scaffold for systematic SAR studies. The C5‑3‑fluorophenoxy group locks the ring and provides a well‑defined electrophilic surface at C3/C4 for iterative substitution [2], while the fluorine atom offers a convenient ¹⁹F NMR handle for metabolic and binding studies. The XLogP3 of 3.3 places it in the optimal range for cell‑based quorum‑sensing assays [3], making it a logical starting point for libraries targeting Gram‑positive biofilm pathogens such as L. monocytogenes and S. aureus.

Synthetic Methodology Development: Photochemical Generation of Fluorinated Carbenes and Heterocycles

The C5‑fluorophenoxy group can function as a photolabile leaving group, enabling the generation of dichlorocarbene intermediates under mild conditions [4]. This reactivity is difficult to achieve with 5‑hydroxy or 5‑alkoxy furanones, where competitive side reactions dominate. Researchers developing photochemical methods for heterocycle construction can exploit this clean leaving‑group character to access novel gem‑dichlorocyclopropane and fused‑ring products.

Physicochemical Comparator Standard for Halogenated Furanone Libraries

Given its well‑defined computed properties (MW 263.05, XLogP3 3.3, H‑bond acceptor count 4, rotatable bond count 2) [5], the compound can serve as an internal reference standard when profiling the lipophilicity, permeability, and metabolic stability of new dichlorofuranone analogs. Its intermediate logP and low molecular weight make it a convenient median marker against which more polar (e.g., mucochloric acid) and more lipophilic (e.g., 3,5‑dichlorophenoxy) derivatives can be benchmarked.

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